molecular formula C6H4ClN3O B2606094 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1620778-23-5

7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B2606094
CAS No.: 1620778-23-5
M. Wt: 169.57
InChI Key: YHKSKYYIOSHIPJ-UHFFFAOYSA-N
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Description

7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a chlorine atom at the 7th position enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through various methods:

    Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine structure.

    Synthesis via Bromohydrazone: This route includes the formation of bromohydrazone intermediates, which are then cyclized to yield the target compound.

    Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium salts, which undergo further reactions to produce the desired compound.

    Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization.

    Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.

    Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine derivatives to form the target compound.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical and biological properties.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products:

Scientific Research Applications

7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets various enzymes and receptors, including kinases and polymerases.

    Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of the family, known for its broad-spectrum antiviral activity.

    7-Bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one: A brominated derivative with similar biological activities.

    6,7-Dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one: A dibrominated derivative with enhanced reactivity.

Uniqueness: 7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKSKYYIOSHIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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